![molecular formula C27H29NO5 B2822705 (6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(p-tolyl)methanone CAS No. 486427-14-9](/img/structure/B2822705.png)
(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(p-tolyl)methanone
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Description
(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(p-tolyl)methanone is a useful research compound. Its molecular formula is C27H29NO5 and its molecular weight is 447.531. The purity is usually 95%.
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Scientific Research Applications
Chemical Structure and Derivation
Benzylisoquinoline Alkaloid Identification : A study by Pudjiastuti et al. (2010) identified a new benzylisoquinoline alkaloid similar in structure to the queried compound from the leaves of Beilschmiedia brevipes. This discovery contributes to the understanding of naturally occurring chemical compounds in plant species (Pudjiastuti et al., 2010).
Electrochemical Synthesis : Nematollahi and Golabi (1996) explored the electrochemical oxidation of catechol and 4-methylcatechol, which relates to the methoxylation reactions of compounds akin to the one , thus providing insights into synthetic pathways for similar compounds (Nematollahi & Golabi, 1996).
Molecular Transformations and Synthesis
Ozonolysis of Lignin Models : Mvula et al. (2009) investigated the ozonolysis of lignin models including compounds with dimethoxybenzene structures, which can be relevant to the oxidative transformations of the compound (Mvula et al., 2009).
Pyrroloquinoline Quinone (PQQ) Synthesis : Xia et al. (1999) described the synthesis of PQQ, a compound sharing structural similarities with the queried chemical, particularly in the quinone aspect. This research provides insights into complex synthesis pathways for related compounds (Xia et al., 1999).
Potential Therapeutic Applications
- Microtubule-Targeting Anti-Breast Cancer Drug : Aneja et al. (2006) discussed the design of EM015, a compound derived from noscapine that has a structural relationship to the queried compound. This research demonstrates the potential of similar compounds in targeted cancer therapy (Aneja et al., 2006).
properties
IUPAC Name |
[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29NO5/c1-18-5-7-19(8-6-18)27(29)28-14-13-20-15-25(31-3)26(32-4)16-23(20)24(28)17-33-22-11-9-21(30-2)10-12-22/h5-12,15-16,24H,13-14,17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKIGUZSGGHTKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCC3=CC(=C(C=C3C2COC4=CC=C(C=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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